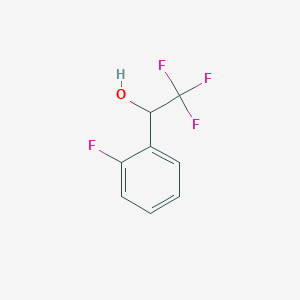

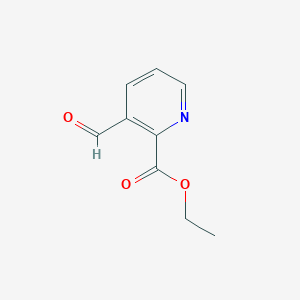

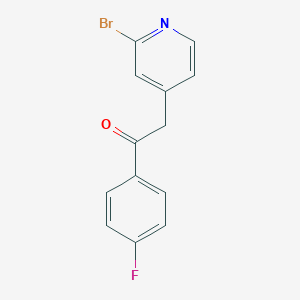

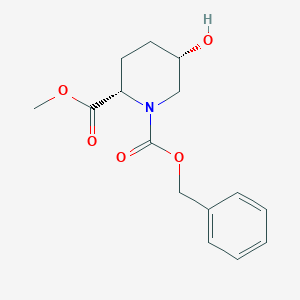

![molecular formula C14H15N B180216 (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine CAS No. 153850-89-6](/img/structure/B180216.png)

(2'-Methyl[1,1'-biphenyl]-2-yl)methanamine

Vue d'ensemble

Description

2'-Methyl[1,1'-biphenyl]-2-yl)methanamine, also known as MBMA, is an organic compound with a wide range of applications in the scientific research field. It is a colorless crystalline solid with a melting point of 115°C and a boiling point of 250°C. MBMA is a versatile compound, and its uses have been studied in areas such as organic synthesis, pharmacology, and analytical chemistry.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis pathway for (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine involves a series of reactions starting from commercially available starting materials.

Starting Materials

4-methylbenzaldehyde, acetophenone, NaBH4, NaOH, HCl, NH3

Reaction

1. Condensation reaction of 4-methylbenzaldehyde and acetophenone in the presence of NaOH to form 2'-Methyl[1,1'-biphenyl]-2-ol., 2. Reduction of 2'-Methyl[1,1'-biphenyl]-2-ol with NaBH4 to form (2'-Methyl[1,1'-biphenyl]-2-yl)methanol., 3. Conversion of (2'-Methyl[1,1'-biphenyl]-2-yl)methanol to (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine by reaction with HCl and NH3.

Applications De Recherche Scientifique

(2'-Methyl[1,1'-biphenyl]-2-yl)methanamine has been used in a variety of scientific research applications. It has been used in organic synthesis for the preparation of a variety of compounds, such as amino acids, peptides, and heterocycles. It has also been used in the synthesis of pharmaceuticals, such as antifungals and antivirals. (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine has also been used in the analysis of biological samples, such as proteins, DNA, and RNA. Additionally, (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine has been used in the synthesis of nanomaterials and in the study of the structure and function of proteins.

Mécanisme D'action

The mechanism of action of (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine depends on the specific application. In organic synthesis, (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine acts as a nucleophile, reacting with electrophiles to form new bonds. In the analysis of biological samples, (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine acts as a quencher, binding to fluorescent molecules and reducing their fluorescence. In the synthesis of nanomaterials, (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine acts as a linker, connecting nanomaterials to form larger structures. In the study of protein structure and function, (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine acts as an inhibitor, blocking the activity of enzymes and other proteins.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine are largely unknown, as it has not been tested in humans or animals. However, studies in cell cultures have shown that (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine is not toxic and does not cause any significant changes in cell growth or metabolism. Additionally, (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine has been shown to be non-carcinogenic and non-mutagenic.

Avantages Et Limitations Des Expériences En Laboratoire

(2'-Methyl[1,1'-biphenyl]-2-yl)methanamine has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and stable at room temperature. Additionally, it is soluble in a variety of organic solvents and has a low melting point, making it easy to handle and work with. The main limitation of (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine is its low solubility in water, which limits its use in aqueous solutions.

Orientations Futures

The future development of (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine is likely to focus on its use in the synthesis of pharmaceuticals and nanomaterials. Additionally, further research into its biochemical and physiological effects is needed to understand its potential applications in medical and therapeutic settings. Additionally, further research into its mechanism of action could lead to the development of new synthetic methods and improved analytical techniques. Finally, further research into its solubility in water could lead to new uses for (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine in aqueous solutions.

Propriétés

IUPAC Name |

[2-(2-methylphenyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-11-6-2-4-8-13(11)14-9-5-3-7-12(14)10-15/h2-9H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKYKXAYRUYGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201283396 | |

| Record name | 2′-Methyl[1,1′-biphenyl]-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2'-Methyl[1,1'-biphenyl]-2-yl)methanamine | |

CAS RN |

153850-89-6 | |

| Record name | 2′-Methyl[1,1′-biphenyl]-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153850-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′-Methyl[1,1′-biphenyl]-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

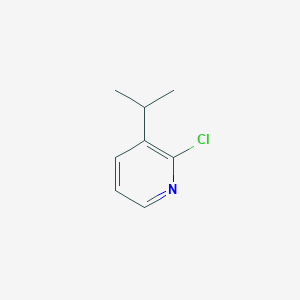

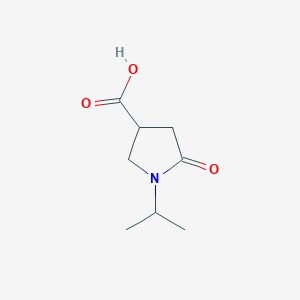

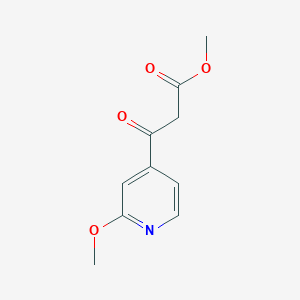

![4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B180135.png)